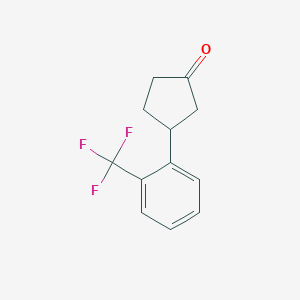![molecular formula C20H22BrN B13103543 2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- CAS No. 266342-76-1](/img/structure/B13103543.png)
2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole typically involves the following steps:
Formation of Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of Diisopropylphenyl Group: The diisopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-diisopropylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoindoles.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe or ligand in biological studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-1-phenyl-2H-isoindole: Lacks the diisopropyl groups, which may affect its chemical properties and applications.
1-(2,4-diisopropylphenyl)-2H-isoindole:
Uniqueness
The presence of both the bromine atom and the diisopropylphenyl group in 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole makes it unique
Propriétés
Numéro CAS |
266342-76-1 |
|---|---|
Formule moléculaire |
C20H22BrN |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole |
InChI |
InChI=1S/C20H22BrN/c1-12(2)14-6-8-17(18(9-14)13(3)4)20-19-10-16(21)7-5-15(19)11-22-20/h5-13,22H,1-4H3 |
Clé InChI |
QYPHWNCBBCOGES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


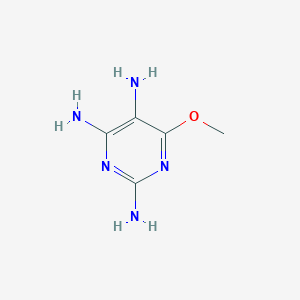
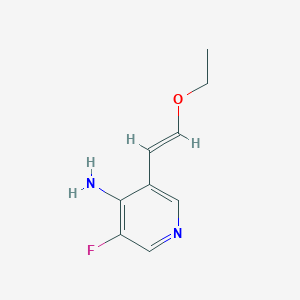
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
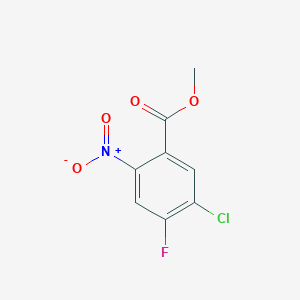

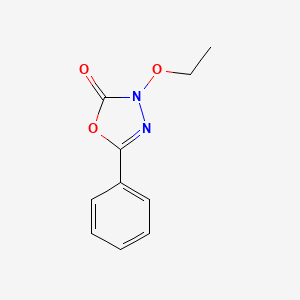

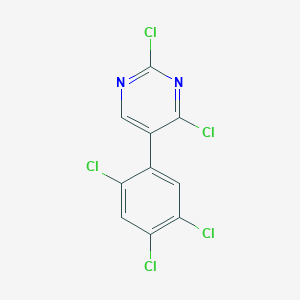
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
